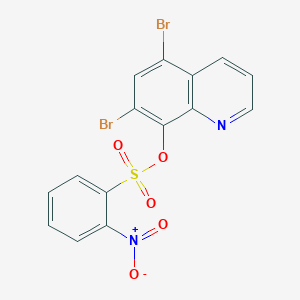

![molecular formula C14H16ClNO4 B2381583 1-[2-(4-chlorophenoxy)acetyl]piperidine-4-carboxylic Acid CAS No. 927990-26-9](/img/structure/B2381583.png)

1-[2-(4-chlorophenoxy)acetyl]piperidine-4-carboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

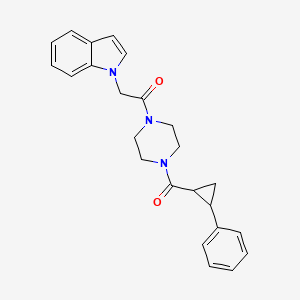

“1-[2-(4-chlorophenoxy)acetyl]piperidine-4-carboxylic Acid” is a chemical compound with the CAS Number: 927990-26-9 . It has a molecular weight of 297.74 . The IUPAC name for this compound is 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16ClNO4/c15-11-1-3-12(4-2-11)20-9-13(17)16-7-5-10(6-8-16)14(18)19/h1-4,10H,5-9H2,(H,18,19) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

This compound is a powder at room temperature .Applications De Recherche Scientifique

1. Crystal and Molecular Structure Analysis

4-Piperidinecarboxylic acid derivatives, closely related to 1-[2-(4-chlorophenoxy)acetyl]piperidine-4-carboxylic acid, have been extensively studied for their crystal and molecular structures. These studies involve single crystal X-ray diffraction, B3LYP calculations, and FTIR spectrum analysis, providing detailed insights into the molecular conformation and bonding interactions of these compounds (Szafran et al., 2007).

2. Hydrogen Bonding and Spectroscopic Properties

Research into the complexation of piperidine-4-carboxylic acid with chloroacetic acid highlights the hydrogen bonding and spectroscopic properties of these molecules. This includes the study of NMR spectroscopy, X-ray diffraction, and theoretical calculations, crucial for understanding the interaction between these molecules and their potential applications in various scientific fields (Komasa et al., 2008).

3. Chemical Synthesis and Intermediate Formation

The compound has been used in chemical syntheses, such as in the preparation of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride. These syntheses involve steps like amidation and Friedel-Crafts acylation, highlighting the compound's role as an intermediate in the synthesis of more complex chemicals (Zheng Rui, 2010).

4. Catalytic Applications

Research into the functionalization of Fe3O4 nanoparticles with piperidine-4-carboxylic acid has shown its potential as a catalyst in the synthesis of organic compounds. Such studies open pathways for its use in green chemistry and industrial applications (Ghorbani‐Choghamarani & Azadi, 2015).

5. Biological Relevance and Host-Guest Chemistry

Investigations into the complexation of arenes by macrocyclic hosts in aqueous and organic solutions shed light on the biological relevance of these compounds. Such studies are significant for understanding biological systems and the potential for drug development (Diederich et al., 1986).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335 , which indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively .

Mécanisme D'action

Target of Action

It’s structurally similar to isonipecotic acid , which is known to act as a partial agonist of the GABA A receptor . The GABA A receptor is an ionotropic receptor and ligand-gated ion channel, which plays a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

For instance, isonipecotic acid, a GABA A receptor partial agonist, binds to the receptor and modulates its activity . This binding can lead to the opening of the ion channel, allowing the flow of chloride ions across the cell membrane, which typically results in a hyperpolarization of the neuron and a decrease in neuronal excitability .

Biochemical Pathways

Given its potential interaction with the gaba a receptor, it may influence the gabaergic neurotransmission pathway . This pathway plays a key role in various physiological processes, including the regulation of anxiety, sleep, and muscle relaxation .

Result of Action

Based on its potential interaction with the gaba a receptor, it may lead to a decrease in neuronal excitability, which could have various downstream effects depending on the specific neurons and circuits involved .

Analyse Biochimique

Biochemical Properties

It is known that piperidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the specific structural features of 1-[2-(4-chlorophenoxy)acetyl]piperidine-4-carboxylic Acid.

Cellular Effects

It is known that certain piperidine derivatives can have significant effects on cell function . These effects could potentially include impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is possible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

It is possible that this compound could exhibit dosage-dependent effects, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

It is possible that this compound could be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound could interact with transporters or binding proteins, influencing its localization or accumulation within cells .

Subcellular Localization

It is possible that this compound could be directed to specific compartments or organelles within cells due to targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

1-[2-(4-chlorophenoxy)acetyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO4/c15-11-1-3-12(4-2-11)20-9-13(17)16-7-5-10(6-8-16)14(18)19/h1-4,10H,5-9H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLXGTOWSYVRGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)COC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-CHLOROPHENYL)-5-CYANO-6-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDRO-[4,4'-BIPYRIDINE]-3-CARBOXAMIDE](/img/structure/B2381506.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(phenylthio)acetamide](/img/structure/B2381512.png)

![4-fluoro-2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2381517.png)

![2-(2-Ethoxyethyl)-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2381520.png)

![1-ethyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2381523.png)